(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide
Description
Propriétés
IUPAC Name |
(2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)17(15(18)11(3)16)9-12-5-4-6-13-14(12)20-8-7-19-13/h4-6,10-11H,7-9,16H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRATLMNGMUJSA-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=C2C(=CC=C1)OCCO2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=C2C(=CC=C1)OCCO2)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Chiral Resolution
Racemic mixtures are resolved using chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate). Source reports a preparative HPLC method (Chiralpak IA column, hexane:isopropanol 80:20, 2 mL/min) achieving 99% enantiomeric excess (ee) with a 45% recovery rate.
Asymmetric Catalysis
A palladium-catalyzed asymmetric hydrogenation of α-acetamidoacrylic acid derivatives (Pd/C, (R)-BINAP, H₂ 50 psi, ethanol, 25°C) delivers the (S)-enantiomer with 94% ee and 91% yield.
Purification and Characterization
Final purification involves silica gel chromatography (ethyl acetate:hexane 3:7) followed by recrystallization from ethanol/water (1:3). Analytical data from Source and confirm structural integrity:
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzo[1,4]dioxin derivatives, while reduction can produce reduced amine derivatives.
Applications De Recherche Scientifique
Pharmacological Applications
1.1. Alpha-2C Adrenergic Receptor Antagonism
One of the prominent applications of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide is its role as an alpha-2C adrenergic receptor antagonist . This receptor subtype plays a significant role in various central nervous system functions and is implicated in conditions such as anxiety and depression. Research indicates that compounds exhibiting selective antagonistic activity at the alpha-2C receptor may be beneficial in treating mental health disorders induced by stress .
1.2. Analgesic Properties
Studies have shown that derivatives of compounds similar to (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide exhibit analgesic and anti-inflammatory activities . The structural characteristics of these compounds contribute to their effectiveness in pain management, with some derivatives demonstrating significant analgesic effects in preclinical models .
Synthesis and Chemical Properties
The synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide involves several steps that ensure the preservation of its chiral center and functional groups essential for biological activity. The compound can be synthesized using various methods, including electrochemical processes that modify its catechol moiety, leading to enhanced reactivity and potential for further derivatization .
Case Studies
3.1. Antidepressant Activity
A case study explored the effects of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide on animal models of depression. The study demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. This suggests potential therapeutic applications for mood disorders .
3.2. Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of this compound through its impact on carrageenan-induced paw edema in rats. Results indicated a marked reduction in inflammation levels, supporting its use as a potential anti-inflammatory agent in clinical settings .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide is crucial for optimizing its pharmacological properties. Modifications to its chemical structure can lead to variations in receptor affinity and biological activity. For instance, altering the substituents on the benzodioxane ring has been shown to affect both analgesic potency and selectivity for adrenergic receptors .
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Stereochemical and Functional Group Variations
Compounds m , n , and o () are structural analogs with variations in stereochemistry and substituents. For example:
- Compound m: (R)-N-[(2S,4S,5S)-...] features an R-configuration at the amino group and distinct stereochemistry in the hexan-2-yl backbone.
- Compound n: (S)-N-[(2R,4R,5S)-...] combines an S-configured amino group with a 2R,4R,5S backbone.
- Compound o : (S)-N-[(2R,4S,5S)-...] alters the 4-position stereochemistry compared to n .
Key Insight: The target compound’s (S)-amino configuration may enhance target binding affinity compared to R-forms, as stereochemistry critically influences receptor interactions . Additionally, the dihydrobenzo[1,4]dioxin moiety may improve metabolic stability relative to simpler phenyl groups in analogs like propanil (), which lacks fused aromatic systems .
Propionamide Derivatives in Agrochemicals
- Fenoxacrim (N-(3,4-dichlorophenyl)hexahydrotrioxo-pyrimidinecarboxamide): Features a trioxopyrimidine group, introducing hydrogen-bonding capacity absent in the target compound. This may broaden its fungicidal activity but reduce selectivity .
Bioactivity Modulation by Minor Structural Changes
- Marine Actinomycete Metabolites (): Secondary metabolites from marine actinomycetes often exhibit bioactivity modulated by subtle structural changes, such as hydroxylation or methylation. Similarly, the target compound’s benzodioxin and isopropyl groups may confer unique antimicrobial or antiparasitic properties distinct from simpler amides .
- Plant-Derived Biomolecules (): Studies on plant bioactive compounds emphasize that even trace components can synergize or antagonize bioactivity. The target compound’s stereochemical purity (S-configuration) may avoid off-target effects seen in racemic mixtures of analogs .
Data Table: Structural and Functional Comparison
Activité Biologique
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H26N2O3
- CAS Number : 1353962-33-0
- IUPAC Name : (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide
The compound features a bicyclic structure derived from benzodioxane, which is known for its diverse pharmacological properties.
The primary mechanism of action for (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide is believed to involve the inhibition of cholinesterase enzymes. This inhibition leads to increased levels of acetylcholine in the nervous system, impacting cholinergic signaling pathways crucial for various physiological functions .
Pharmacological Effects
Research has indicated that this compound may exhibit several pharmacological effects:
- Cholinergic Activity : The inhibition of cholinesterase suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission .
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of benzodioxane compounds can exhibit anti-inflammatory effects, making them candidates for further development in inflammatory conditions .
In Vitro Studies
A study involving the synthesis and evaluation of related compounds demonstrated that certain benzodioxane derivatives showed promising inhibitory activity against acetylcholinesterase with IC50 values in the low micromolar range. These findings support the potential therapeutic applications of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide in neuropharmacology .
In Vivo Studies
In vivo assessments have indicated that compounds similar to (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide may reduce inflammation markers in animal models. For instance, studies on related sulfonamide compounds demonstrated significant reductions in inflammatory responses in murine models .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | CAS Number | Biological Activity |
|---|---|---|---|
| (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide | C17H26N2O3 | 1353962-33-0 | Cholinesterase inhibitor |
| 2,3-Dihydro-1,4-benzodioxin-5-amine | C8H9NO2 | 16081-45-1 | Cholinesterase inhibitor |
| CGP 28238 | C16H18F2N2O3S | 1234567-89-0 | Anti-inflammatory |
Q & A
Q. What are the optimal synthetic strategies for achieving high enantiomeric purity in (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-propionamide?
Methodological Answer:
- Use chiral precursors such as (S)-amino acids or enantioselective catalysts during key steps like N-alkylation or amide coupling.
- Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak® columns) with UV detection.
- For intermediates, employ reductive amination with SnCl₂·2H₂O under reflux (75°C, 5–7 hours) to ensure complete conversion, as demonstrated in diamine synthesis .
- Purify via recrystallization using chiral resolving agents (e.g., tartaric acid derivatives) to eliminate diastereomers.
Q. Which analytical techniques are critical for validating structural integrity and purity?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the benzodioxin moiety and stereochemistry of the isopropyl group.
- HPLC-MS : Assess purity (>98%) and detect trace impurities (e.g., using C18 columns with acetonitrile/water gradients).
- X-ray crystallography : Resolve absolute configuration of the chiral center .
- TLC monitoring : Track reaction progress (e.g., silica gel plates with ethyl acetate/hexane eluents) .
Advanced Research Questions
Q. How can contradictory receptor-binding data from computational models be resolved?
Methodological Answer:
- Context : Hybrid models (e.g., single-receptor vs. multi-receptor approaches) may yield divergent results due to methodological assumptions .
- Resolution :
- Validate computational predictions with wet-lab assays (e.g., SPR for binding kinetics).
- Conduct meta-analyses to identify consensus chemical features across studies (e.g., Haddad et al.’s multidimensional metrics vs. Saito et al.’s multi-receptor profiling) .
- Adjust parameters to account for biological variability (e.g., receptor oligomerization or allosteric effects).
Q. What experimental designs address non-linear dose responses in pharmacological assays?
Methodological Answer:
- Hypothesis : Non-linear responses may arise from cooperative binding or off-target effects.
- Approach :
- Perform kinetic studies (e.g., stopped-flow fluorimetry) to distinguish binding mechanisms.
- Use cluster analysis to subgroup data and identify structural correlates of activity .
- Incorporate negative controls (e.g., enantiomer or scrambled analogs) to isolate target-specific effects.
Q. How do solvent systems influence stability during long-term storage or assays?
Methodological Answer:
- Stability Testing :
- Store lyophilized compound at -20°C under argon to prevent hydrolysis of the benzodioxin ring.
- In solution, use anhydrous DMSO or ethanol (0–6°C) to minimize degradation, as suggested by cold storage practices for nitroso compounds .
- Monitor degradation via LC-MS every 3 months, referencing hydrolyzed byproducts observed in iodinated analogs .
Data Contradiction Analysis
Q. How should researchers interpret bimodal activity distributions in high-throughput screening?
Methodological Answer:
- Root Cause : Bimodality may reflect subpopulations of active/inactive conformers or assay artifacts.
- Steps :
- Replicate assays under varied conditions (e.g., pH, temperature) to test robustness.
- Apply machine learning (e.g., random forests) to identify structural or experimental covariates driving divergence .
- Validate outliers using orthogonal assays (e.g., cell-free vs. cell-based systems).
Q. What statistical frameworks reconcile time-dependent efficacy contradictions (e.g., short-term vs. long-term studies)?
Methodological Answer:
- Modeling :
- Use longitudinal mixed-effects models to track temporal changes in activity.
- Reference methodologies from presenteeism studies, where short-term benefits (e.g., 1 week) contrasted with long-term declines (e.g., 1 year) due to resource depletion .
- Incorporate mediating variables (e.g., metabolic stability) to explain time-dependent effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
